N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide
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Overview
Description
The compound “N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and three methoxy groups attached to a benzene ring. The presence of the amide group indicates that it might have been synthesized from an acid and an amine .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The pyrazole ring and the benzene ring would provide a degree of aromaticity, while the methoxy groups and the amide group would introduce polar characteristics. The exact structure would need to be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The amide group could undergo hydrolysis to form an acid and an amine. The methoxy groups might be susceptible to demethylation under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amide group and methoxy groups could make it somewhat soluble in polar solvents. The exact properties such as melting point, boiling point, and solubility would need to be determined experimentally .Scientific Research Applications
Synthesis and Biological Activity of Pyrazole Derivatives
Pyrazole derivatives exhibit a wide range of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and antifungal properties. These activities are attributed to the pyrazole moiety's role as a pharmacophore in medicinal chemistry, highlighting its significance in drug design and discovery. The synthesis of heterocyclic appended pyrazoles under various conditions, including microwave irradiation, demonstrates the versatility of pyrazole derivatives as bioactive molecules and useful synthons in organic synthesis (Dar & Shamsuzzaman, 2015).
Pyrazoline Derivatives in Therapeutic Applications
Pyrazolines, closely related to pyrazoles, have been identified as important heterocyclic compounds with significant pharmacological effects. These effects span across antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. Recent advances highlight the therapeutic patent literature describing the applications of pyrazolines, underscoring their potential in drug discovery and development (Shaaban, Mayhoub, & Farag, 2012).
Antifungal Applications and SAR Interpretations
Research focusing on combating Bayoud disease in date palms has leveraged various synthetic compounds for their antifungal properties. Structural-activity relationship (SAR) interpretations for these compounds provide insights into pharmacophore site predictions, showcasing the application of pyrazole derivatives in addressing plant pathogens and contributing to agricultural chemistry (Kaddouri et al., 2022).
Multicomponent Synthesis of Bioactive Pyrazole Derivatives
The multicomponent reactions (MCRs) approach for synthesizing pyrazole derivatives underscores the efficiency and versatility of creating bioactive molecules. This strategy aligns with green chemistry principles, offering insights into the synthesis of compounds with antibacterial, anticancer, antifungal, and antioxidant activities, among others. Such an approach exemplifies the broad applicability of pyrazole derivatives in the development of new therapeutic agents (Becerra, Abonía, & Castillo, 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-9-6-13(18(2)17-9)16-15(19)10-7-11(20-3)14(22-5)12(8-10)21-4/h6-8H,1-5H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRWWTUKRNIYQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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